molecular formula C33H36N2O7S B12010534 Allyl 2-(3-(4-butoxybenzoyl)-2-(4-butoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 609796-68-1

Allyl 2-(3-(4-butoxybenzoyl)-2-(4-butoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B12010534
CAS No.: 609796-68-1
M. Wt: 604.7 g/mol
InChI Key: VPMRWEGQSFZOGN-BYCLXTJYSA-N
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Description

Allyl 2-(3-(4-butoxybenzoyl)-2-(4-butoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound featuring multiple functional groups, including allyl, butoxybenzoyl, butoxyphenyl, hydroxy, oxo, pyrrol, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2-(3-(4-butoxybenzoyl)-2-(4-butoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Pyrrol Ring: Starting with a suitable diketone and an amine, the pyrrol ring can be synthesized through a condensation reaction.

    Introduction of the Butoxybenzoyl and Butoxyphenyl Groups: These groups can be introduced via Friedel-Crafts acylation reactions using the corresponding benzoyl chlorides and phenyl derivatives.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with a haloketone.

    Final Coupling: The final step involves coupling the synthesized intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The oxo group can be reduced to a hydroxy group.

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can facilitate hydrolysis.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydroxy derivative.

    Substitution: Formation of substituted allyl derivatives.

    Hydrolysis: Formation of carboxylic acid and alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound could be investigated for its potential biological activities. The presence of the pyrrol and thiazole rings suggests it might interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The structural complexity and functional groups might confer activity against certain diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of Allyl 2-(3-(4-butoxybenzoyl)-2-(4-butoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Allyl 2-(3-(4-methoxybenzoyl)-2-(4-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
  • Allyl 2-(3-(4-ethoxybenzoyl)-2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Uniqueness

The uniqueness of Allyl 2-(3-(4-butoxybenzoyl)-2-(4-butoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The butoxy groups may enhance its lipophilicity, potentially affecting its interaction with biological membranes and targets.

Properties

CAS No.

609796-68-1

Molecular Formula

C33H36N2O7S

Molecular Weight

604.7 g/mol

IUPAC Name

prop-2-enyl 2-[(3E)-2-(4-butoxyphenyl)-3-[(4-butoxyphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C33H36N2O7S/c1-5-8-19-40-24-14-10-22(11-15-24)27-26(28(36)23-12-16-25(17-13-23)41-20-9-6-2)29(37)31(38)35(27)33-34-21(4)30(43-33)32(39)42-18-7-3/h7,10-17,27,36H,3,5-6,8-9,18-20H2,1-2,4H3/b28-26+

InChI Key

VPMRWEGQSFZOGN-BYCLXTJYSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OCCCC)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC=C)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCCCC)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC=C)C

Origin of Product

United States

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